![molecular formula C12H15BrN2O B14787679 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one typically involves the reaction of 4-bromophenyl ethyl ketone with piperidine under specific conditions. The process includes the following steps:
Formation of the Intermediate: 4-bromophenyl ethyl ketone is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the diazinanone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as a tool for understanding opioid addiction mechanisms.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
作用機序
The compound acts as a full agonist at the μ-opioid receptor (MOR), which is a key receptor in the central nervous system responsible for pain modulation and reward. By binding to MOR, 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one mimics the effects of natural opioids, leading to analgesia, euphoria, and sedation. The activation of MOR also triggers downstream signaling pathways that contribute to its pharmacological effects .
類似化合物との比較
Similar Compounds
Fentanyl: Another potent synthetic opioid with a similar mechanism of action but different chemical structure.
Bezitramide: An opioid listed in Schedule I of the 1961 Single Convention on Narcotic Drugs, structurally similar to Brorphine.
Uniqueness
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is unique due to its specific chemical structure, which allows it to bind with high affinity to the μ-opioid receptor. This high affinity contributes to its potent analgesic effects and distinguishes it from other synthetic opioids .
特性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
1-[1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16) |
InChIキー |
JYMNPBFCRPNOJW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


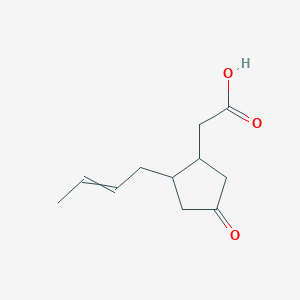
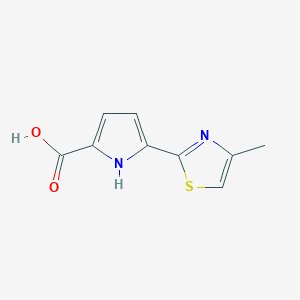
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
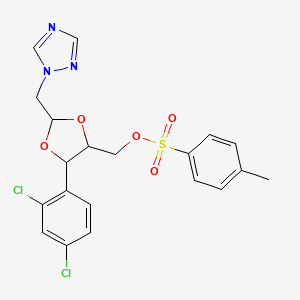
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
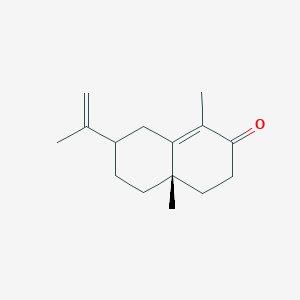
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
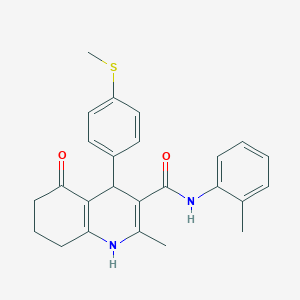
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
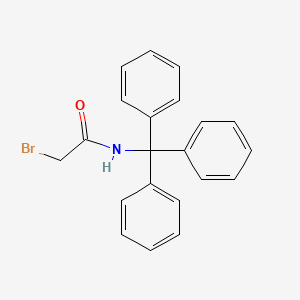
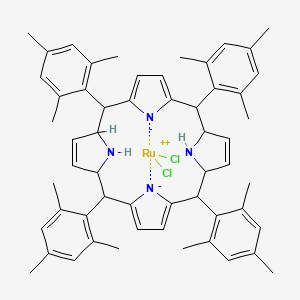
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
